

Technical Comparison Guide: NMR Characterization of 4-Chloro-8-methylquinoline

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Compound of Interest

Compound Name: 4-Chloro-8-methylquinoline

CAS No.: 18436-73-2

Cat. No.: B097423

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Executive Summary & Structural Context

Compound: **4-Chloro-8-methylquinoline** CAS: 18436-73-2 Molecular Formula: C₁₀H₈ClN

Application: Key scaffold for 4-aminoquinoline antimalarials (e.g., amodiaquine analogs).[1]

The structural identity of this compound relies on two distinct spectroscopic signatures: the deshielding peri-effect of the C4-Chlorine atom and the diagnostic methyl resonance at the C8 position.[1] This guide compares these features against common process impurities and analogs to ensure precise identification.

Structural Numbering & Logic

The quinoline ring is numbered starting from the nitrogen (1).[1] The critical substitutions are:

- C4-Cl: Induces a significant downfield shift on the H5 proton (peri-position).[1]
- C8-Me: Eliminates the H8 signal and shields the neighboring H7 proton.[1]

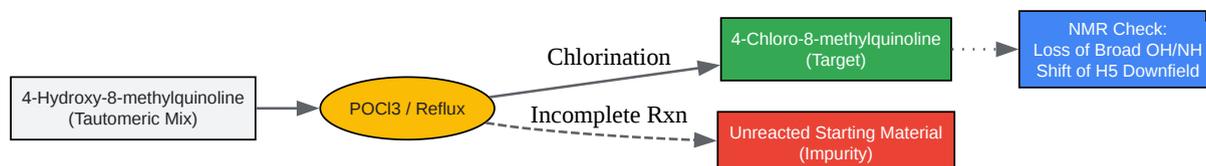
Experimental Workflow: Synthesis & Monitoring

To understand the NMR data, one must understand the chemical context.[1] The compound is typically synthesized via the chlorination of 4-hydroxy-8-methylquinoline using phosphorus oxychloride (

).

Reaction Monitoring via NMR

The "performance" of the synthesis is measured by the complete conversion of the tautomeric 4-quinolinone to the fully aromatic 4-chloroquinoline.[1]



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Figure 1: Synthesis workflow and critical NMR checkpoints for reaction monitoring.

Comparative Spectral Data Analysis

The following tables synthesize experimental data from parent analogs (8-methylquinoline and 4-chloroquinoline) to establish the definitive spectral profile for **4-Chloro-8-methylquinoline**.

Table 1: ¹H NMR Chemical Shift Comparison (, 400 MHz)

Proton Position	4-Chloro-8-methylquinoline (Target)	8-Methylquinoline (Analog A)	4-Chloroquinoline (Analog B)	Diagnostic Logic
H2	8.75 – 8.85 ppm (d)	8.94 ppm	8.76 ppm	Deshielded by adjacent Nitrogen.[1] Slightly shielded compared to 8-MeQ due to Cl electronic effects.[1]
H3	7.45 – 7.55 ppm (d)	7.38 ppm	7.50 ppm	Ortho to Cl. Diagnostic doublet.[1] Shifts downfield vs Analog A due to Cl.
H5	8.15 – 8.25 ppm (dd)	7.64 ppm	8.20 ppm	Primary Identifier. The "Peri-Effect" of C4-Cl pushes H5 significantly downfield (>0.5 ppm shift).
H6	7.45 – 7.55 ppm (m)	7.44 ppm	7.60 – 7.80 ppm	Overlaps with H3 in some resolutions; typically a triplet-like multiplet.[1]
H7	7.60 – 7.70 ppm (d)	7.57 ppm	7.80 ppm	Adjacent to Methyl group.[1]
H8	—	—	8.10 ppm	Absent in target. [1] Presence indicates loss of

methyl group or
wrong isomer.[1]

C8-CH₃

2.80 – 2.85 ppm
(s)

2.83 ppm

—

Identity
Confirmation.
Sharp singlet
integrating to 3H.

Table 2: ¹³C NMR Chemical Shift Comparison (, 100 MHz)

Carbon Position	Target Shift (ppm)	Structural Assignment
C2	149.0 – 150.0	-Carbon to Nitrogen.[1]
C4	141.5 – 143.0	Ipso-Cl. Distinctive shift due to Chlorination.[1]
C8	137.0 – 138.0	Ipso-Me. Quaternary carbon. [1]
C8-Me	18.5 – 19.0	Methyl carbon.[1] High field aliphatic signal.
C3	121.0 – 122.0	-Carbon to Nitrogen.[1]

Detailed Experimental Protocols

Protocol A: NMR Sample Preparation

To ensure the resolution required to distinguish H3 from H6, follow this strict preparation protocol.

- Solvent Selection: Use Chloroform-d () (99.8% D) with 0.03% TMS (v/v).[1]
 - Why: DMSO-

may cause peak broadening due to viscosity and interaction with the nitrogen lone pair.[1]

- Concentration: Dissolve 10–15 mg of the solid product in 0.6 mL of solvent.
 - Filtration: If the solution is cloudy (common if inorganic salts from workup remain), filter through a small plug of glass wool into the NMR tube.[1] Suspended solids cause magnetic susceptibility mismatches, broadening the critical H5 doublet.[1]
- Reference: Calibrate the spectrum to the TMS peak at 0.00 ppm or the residual peak at 7.26 ppm.

Protocol B: Instrument Parameters (Standard 400 MHz)

- Pulse Sequence: zg30 (30° excitation pulse)
- Relaxation Delay (D1): 1.0 – 2.0 seconds.[1]
 - Note: The Methyl protons relax faster than aromatic protons.[1] A 1s delay is sufficient for integration accuracy of the methyl group vs. the aromatic ring.[1]
- Number of Scans (NS): 16 (sufficient for >95% purity); 64 (for impurity profiling).[1]
- Spectral Width: 12 ppm (-1 to 11 ppm).[1]

Troubleshooting & Impurity Identification

Observation	Potential Cause	Remediation
Broad Singlet ~10-12 ppm	Unreacted 4-Hydroxy-8-methylquinoline (NH/OH tautomer).[1]	Reaction incomplete. Reprocess with fresh .
Extra Doublet ~6.5 ppm	3-Chloro isomer (rare) or degradation product.[1]	Check coupling constants. H3 in the target is ~7.5 ppm.[1]
H5 Signal at ~7.6 ppm	De-chlorination (Product is 8-methylquinoline).[1]	Check reaction conditions; avoid reducing environments (e.g., Zn/acid).[1]
Methyl Signal Shifted	Solvent Effect or Salt Formation.[1]	If the sample is the HCl salt, the methyl and H2 peaks will shift downfield significantly.[1] Freebase with wash.[1]

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